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molecular formula C8H4N2OS B8525871 p-Thiocyanophenyl isocyanate

p-Thiocyanophenyl isocyanate

Cat. No. B8525871
M. Wt: 176.20 g/mol
InChI Key: KLXQRKJIUGLCKQ-UHFFFAOYSA-N
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Patent
US03966947

Procedure details

To a solution of p-thiocyanophenyl isocyanate (5.25g., 0.0298 mole) in 100 ml. of benzene was added 3-pyridyl carbinol (3.25g., 0.0298 mole). An immediate exothermic reaction took place and a solid precipitated. After standing over the weekend 5.5g. of solid was isolated and after recrystallization from toluene this gave 4.0g. melting at 188°-191°C. This was a 47% yield of 3-pyridylmethyl N-(4'-thiocyanophenyl)carbamate.
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]=[C:11]=[O:12])=[CH:6][CH:5]=1)[C:2]#[N:3].[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][OH:20])[CH:14]=1>C1C=CC=CC=1>[S:1]([C:4]1[CH:5]=[CH:6][C:7]([NH:10][C:11](=[O:12])[O:20][CH2:19][C:15]2[CH:14]=[N:13][CH:18]=[CH:17][CH:16]=2)=[CH:8][CH:9]=1)[C:2]#[N:3]

Inputs

Step One
Name
Quantity
5.25 g
Type
reactant
Smiles
S(C#N)C1=CC=C(C=C1)N=C=O
Step Two
Name
Quantity
3.25 g
Type
reactant
Smiles
N1=CC(=CC=C1)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An immediate exothermic reaction
CUSTOM
Type
CUSTOM
Details
a solid precipitated
CUSTOM
Type
CUSTOM
Details
of solid was isolated
CUSTOM
Type
CUSTOM
Details
after recrystallization from toluene this gave 4.0g

Outcomes

Product
Name
Type
product
Smiles
S(C#N)C1=CC=C(C=C1)NC(OCC=1C=NC=CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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